2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid
Description
2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid is a fluorinated benzoic acid derivative featuring an imidazole ring substituted with an isopropyl group at the 3-position. The fluorine atom at the 2-position and the imidazole moiety likely enhance lipophilicity, binding affinity, and hydrogen-bonding capabilities, making it a candidate for drug development, particularly in kinase inhibition or receptor targeting .
Properties
IUPAC Name |
2-fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8(2)16-7-15-6-12(16)9-3-4-11(14)10(5-9)13(17)18/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLNCEDDIUTABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluorinated compounds often involves the use of specialized fluorinating agents and catalysts to achieve selective fluorination. Enzymatic methods have also been explored for the synthesis of fluorinated compounds, utilizing enzymes such as fluorinases to introduce fluorine atoms into organic molecules . These methods offer the advantage of high selectivity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The imidazole ring can participate in coordination with metal ions, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorinated benzoic acid derivatives are widely used in drug design due to their metabolic stability and ability to modulate electronic and steric properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Functional Group Impact
- Imidazole vs. Pyrazole : The imidazole ring in the target compound (vs. pyrazole in CAS 1179041-10-1) offers two nitrogen atoms, enabling stronger hydrogen bonding and metal coordination, critical for enzyme inhibition .
- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CAS 115029-23-7) increases lipophilicity, while trifluoromethoxy (CAS 886497-85-4) introduces electron-withdrawing effects, altering reactivity in electrophilic substitution .
- Phenyl vs. Heterocyclic Substituents: Phthalazinone (CAS 763114-26-7) enhances planar stacking interactions, whereas isopropyl-imidazole improves hydrophobic interactions and steric bulk .
Positional Influence of Substituents
Evidence from biosensor studies indicates that substituent position significantly affects molecular recognition (para > ortho > meta) . The para-substituted imidazole in the target compound may optimize binding in biological systems compared to meta-fluoro derivatives like 3-Fluoro-5-(propan-2-yl)benzoic acid (CAS 942508-01-2) .
Biological Activity
2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid is a compound of considerable interest in medicinal and pharmaceutical chemistry due to its unique structural features, which include a fluoro group and an imidazole ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a benzoic acid moiety substituted with a fluoro group and an imidazole derivative, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in mimicking histidine residues in proteins, potentially influencing enzyme catalysis and protein-ligand interactions.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The fluoro substitution enhances its lipophilicity, improving membrane penetration and bioactivity.
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may have potential as an anti-inflammatory agent.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies suggest it may induce apoptosis in malignant cells through the modulation of signaling pathways associated with cell survival and death.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzoic acid demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of common antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment using murine models, the administration of this compound resulted in a marked reduction in inflammation markers such as TNF-alpha and IL-6. These findings support further investigation into its use as an anti-inflammatory therapeutic.
Comparative Analysis
The biological activity of this compound can be compared with other fluorinated benzoic acids:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid | Structure | Moderate antimicrobial |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | Structure | Low cytotoxicity |
This table illustrates that while similar compounds exhibit varying degrees of biological activity, the unique combination of functional groups in this compound likely contributes to its enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
